Trazpiroben

説明

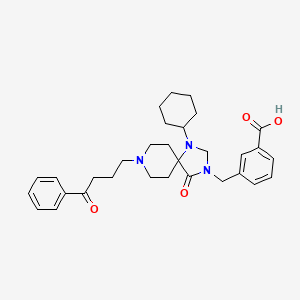

Structure

3D Structure

特性

IUPAC Name |

3-[[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39N3O4/c35-28(25-10-3-1-4-11-25)15-8-18-32-19-16-31(17-20-32)30(38)33(23-34(31)27-13-5-2-6-14-27)22-24-9-7-12-26(21-24)29(36)37/h1,3-4,7,9-12,21,27H,2,5-6,8,13-20,22-23H2,(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXJYAAYLZTLEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CN(C(=O)C23CCN(CC3)CCCC(=O)C4=CC=CC=C4)CC5=CC(=CC=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352993-39-5 | |

| Record name | Trazpiroben [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352993395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRAZPIROBEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH87H57Q4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trazpiroben (TAK-906): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trazpiroben (formerly TAK-906) is a novel, peripherally selective antagonist of the dopamine (B1211576) D2 and D3 receptors.[1][2] It was developed for the potential chronic treatment of moderate-to-severe gastroparesis, a condition characterized by delayed gastric emptying.[2][3] The rationale for its development was to provide a therapeutic agent with the prokinetic and anti-emetic efficacy of existing dopamine antagonists, such as metoclopramide (B1676508) and domperidone, while minimizing the associated risks of central nervous system (CNS) side effects (e.g., extrapyramidal symptoms) and cardiovascular events (e.g., cardiac arrhythmias).[4] Although its clinical development was discontinued (B1498344) in April 2022, the pharmacological profile of trazpiroben provides a valuable case study in the design of peripherally restricted therapeutics. This guide provides an in-depth technical overview of the mechanism of action of Trazpiroben, based on preclinical and clinical data.

Core Mechanism of Action: Dopamine D2/D3 Receptor Antagonism

The primary mechanism of action of Trazpiroben is the competitive antagonism of dopamine D2 and D3 receptors. In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, suppressing motility and promoting relaxation of the stomach. By blocking D2 and D3 receptors in the gut, Trazpiroben inhibits these relaxatory signals, thereby enhancing gastric motility and alleviating symptoms of gastroparesis such as nausea and vomiting.

Preclinical studies confirmed that Trazpiroben is a potent D2/D3 receptor antagonist. Functional assays demonstrated that it acts as a neutral antagonist at the D2L receptor subtype and potently inhibits the activation of G-proteins stimulated by dopamine. A key pharmacodynamic marker of D2/D3 receptor engagement in the periphery is an increase in serum prolactin levels, as dopamine tonically inhibits prolactin release from the pituitary gland (which lies outside the blood-brain barrier). Trazpiroben was shown to cause a dose-dependent increase in serum prolactin in both preclinical models and human clinical trials, confirming target engagement.

Quantitative Data: Receptor Binding and Functional Activity

Quantitative data on the binding affinities of Trazpiroben for various receptors is limited in publicly available literature. However, preclinical evaluations have characterized its selectivity profile. The following tables summarize the available quantitative and qualitative data.

Table 1: Trazpiroben Receptor Binding Affinity Profile

| Receptor Target | Affinity Level | Reference |

| Dopamine D2 | High | |

| Dopamine D3 | High | |

| Dopamine D4 | Moderate | |

| Serotonin 5-HT2A | Moderate | |

| Adrenergic α1B | Moderate | |

| Dopamine D1 | Minimal | |

| Dopamine D5 | Minimal |

Table 2: Trazpiroben Off-Target Activity

| Target | Assay Type | Value | Implication | Reference |

| hERG Potassium Channel | Patch Clamp | IC50 = 15.6 µM | Low potential for cardiac rhythm disruption |

Signaling Pathways

As a dopamine D2/D3 receptor antagonist, Trazpiroben modulates intracellular signaling by blocking the canonical Gαi/o-coupled pathway activated by dopamine. This prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic AMP (cAMP) levels. It also blocks dopamine-mediated activation of other downstream effectors such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Evaluation of the Effects of Trazpiroben (TAK-906), a Novel, Potent Dopamine D2/D3 Receptor Antagonist for the Management of Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Trazpiroben: A Technical Guide to its Dopamine D2/D3 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trazpiroben (formerly TAK-906) is a novel, peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist developed for the treatment of gastroparesis.[1][2] Its mechanism of action centers on blocking dopamine receptors in the gastrointestinal tract, which are involved in regulating nausea, vomiting, and gastric motility.[3] A key feature of trazpiroben is its limited penetration of the blood-brain barrier, which is intended to minimize the central nervous system (CNS) side effects associated with other dopamine receptor antagonists like metoclopramide.[2][4] This document provides an in-depth technical overview of the dopamine D2/D3 receptor antagonism of trazpiroben, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the assays used in its characterization.

Quantitative Pharmacology

The pharmacological profile of trazpiroben has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its receptor binding affinity, functional antagonism, and off-target activity.

Table 1: Receptor Binding Affinity of Trazpiroben

| Receptor Subtype | Ligand | Ki (nM) |

| Dopamine D2 | [3H]-Spiperone | 1.5 |

| Dopamine D3 | [3H]-Spiperone | 3.2 |

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.

Table 2: Off-Target Binding and Functional Activity of Trazpiroben

| Target | Assay Type | IC50 (µM) |

| hERG Potassium Channel | Patch Clamp | 15.6 |

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A higher IC50 value for the hERG channel is desirable, indicating a lower risk of cardiac side effects.

Table 3: In Vivo Pharmacodynamic Markers of Trazpiroben in Healthy Volunteers

| Dose | Biomarker | Effect |

| 10 mg | Serum Prolactin | Significant increase (Mean Cmax: 134.3 ng/mL vs. 16.1 ng/mL for placebo) |

An increase in serum prolactin levels is a well-established pharmacodynamic marker of D2 receptor antagonism in the periphery, confirming target engagement.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of trazpiroben's dopamine D2/D3 receptor antagonism.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of trazpiroben for human dopamine D2 and D3 receptors.

Materials:

-

HEK293 cells stably expressing human dopamine D2 or D3 receptors.

-

Radioligand: [3H]-Spiperone.

-

Trazpiroben (test compound).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the target receptor to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-Spiperone (typically at or below its Kd value), and varying concentrations of trazpiroben.

-

For determination of non-specific binding, a high concentration of a known D2/D3 antagonist (e.g., haloperidol) is used instead of trazpiroben.

-

Total binding is determined in the absence of any competing ligand.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the trazpiroben concentration to generate a competition curve.

-

Determine the IC50 value from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay

The GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors (GPCRs). For an antagonist, this assay can determine its ability to block agonist-induced G-protein activation.

Objective: To characterize trazpiroben as a neutral antagonist at the dopamine D2L receptor.

Materials:

-

Membranes from HEK293 cells expressing the human dopamine D2L receptor.

-

[35S]GTPγS (non-hydrolyzable GTP analog).

-

Dopamine (agonist).

-

Trazpiroben (test compound).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine diphosphate).

-

Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated).

-

Microplate scintillation counter.

Protocol:

-

Membrane and Reagent Preparation:

-

Prepare cell membranes as described in the radioligand binding assay protocol.

-

Prepare solutions of dopamine, trazpiroben, and [35S]GTPγS in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the cell membranes, GDP, and varying concentrations of trazpiroben.

-

Incubate for a pre-determined time to allow trazpiroben to bind to the receptors.

-

Add a fixed concentration of dopamine to stimulate the receptors, followed immediately by the addition of [35S]GTPγS.

-

To measure basal activity, dopamine is omitted. To measure non-specific binding, a high concentration of unlabeled GTPγS is added.

-

Incubate the plate at 30°C to allow for G-protein activation and [35S]GTPγS binding.

-

-

Detection:

-

Add SPA beads to each well. The beads will bind to the membranes.

-

When [35S]GTPγS is bound to the G-proteins on the membrane, it comes into close proximity with the scintillant in the SPA beads, generating a light signal.

-

Measure the signal using a microplate scintillation counter.

-

-

Data Analysis:

-

To assess antagonist activity, plot the [35S]GTPγS binding against the concentration of trazpiroben in the presence of a fixed concentration of dopamine.

-

A neutral antagonist will inhibit the agonist-induced increase in [35S]GTPγS binding, bringing the signal down to basal levels. An inverse agonist would reduce the signal below basal levels. Trazpiroben was identified as a neutral D2L receptor antagonist.

-

In Vivo Prolactin Release Assay

This in vivo assay is used to confirm the engagement of peripheral dopamine D2 receptors by an antagonist. Blockade of D2 receptors in the pituitary gland leads to an increase in prolactin secretion.

Objective: To demonstrate in vivo target engagement of trazpiroben by measuring its effect on serum prolactin levels.

Materials:

-

Sprague-Dawley rats or healthy human volunteers.

-

Trazpiroben formulated for oral administration.

-

Vehicle control (placebo).

-

Blood collection supplies.

-

ELISA kit for prolactin measurement.

Protocol:

-

Dosing:

-

Administer single or multiple oral doses of trazpiroben or placebo to the subjects.

-

-

Blood Sampling:

-

Collect blood samples at various time points before and after drug administration.

-

-

Serum Preparation:

-

Allow the blood to clot and then centrifuge to separate the serum.

-

-

Prolactin Measurement:

-

Measure the concentration of prolactin in the serum samples using a validated ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the serum prolactin concentration over time for each treatment group.

-

Compare the prolactin levels in the trazpiroben-treated groups to the placebo group to determine the effect of the drug on prolactin release. A significant increase in prolactin levels indicates D2 receptor antagonism.

-

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to trazpiroben's mechanism of action and the experimental workflows.

Conclusion

Trazpiroben is a potent and selective antagonist of dopamine D2 and D3 receptors. Its pharmacological profile is distinguished by its peripheral selectivity, which has been demonstrated through in vivo studies showing target engagement in the periphery without significant CNS-related side effects. The quantitative data from in vitro binding and functional assays confirm its high affinity for D2 and D3 receptors and its neutral antagonist properties. The detailed experimental protocols provided herein offer a guide for the key assays used to characterize such compounds. The favorable safety profile, particularly its low affinity for the hERG channel, further supports its development as a promising therapeutic agent for gastroparesis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Non-Clinical Safety Pharmacology Evaluations of Trazpiroben (TAK-906), a Novel Dopamine D2/D3 Selective Receptor Antagonist for the Management of Gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Preclinical Evaluation of the Effects of Trazpiroben (TAK-906), a Novel, Potent Dopamine D2/D3 Receptor Antagonist for the Management of Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Trazpiroben (TAK-906) for Gastroparesis: A Technical Guide for Researchers

An In-depth Review of Preclinical and Clinical Research for Drug Development Professionals

Abstract

Gastroparesis is a debilitating chronic motility disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, presenting a significant unmet medical need. Current pharmacological treatments are limited by efficacy and safety concerns, particularly central nervous system and cardiovascular side effects. Trazpiroben (TAK-906) is a peripherally selective dopamine (B1211576) D2/D3 receptor antagonist that was developed for the treatment of moderate-to-severe gastroparesis. This technical guide provides a comprehensive overview of the research on trazpiroben, including its mechanism of action, preclinical pharmacology, clinical trial data, and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals in the field of gastroenterology. While clinical development of trazpiroben was discontinued, the data and methodologies presented here offer valuable insights for the ongoing development of novel therapies for gastroparesis.

Introduction

Gastroparesis significantly impacts patients' quality of life, with symptoms including nausea, vomiting, early satiety, and abdominal pain. The pathophysiology is complex and not fully understood, but involves dysfunction of the autonomic nervous system, enteric nerves, and interstitial cells of Cajal.[1] Dopamine receptors, particularly the D2 subtype, are known to play an inhibitory role in gastrointestinal motility. Consequently, dopamine D2 receptor antagonists like metoclopramide (B1676508) and domperidone (B1670879) have been used to manage gastroparesis symptoms.[2][3][4] However, their long-term use is limited by significant safety concerns. Metoclopramide can cross the blood-brain barrier, leading to central nervous system (CNS) side effects such as tardive dyskinesia, while domperidone has been associated with cardiac arrhythmias due to its interaction with the hERG potassium channel.[5]

Trazpiroben was designed as a potent and peripherally selective dopamine D2/D3 receptor antagonist to offer a safer therapeutic alternative. Its zwitterionic structure limits brain penetration, and it exhibits low affinity for the hERG channel, thereby minimizing the risk of CNS and cardiovascular adverse events. This guide will delve into the scientific data generated during the development of trazpiroben.

Mechanism of Action and Signaling Pathway

Trazpiroben functions as a competitive antagonist at dopamine D2 and D3 receptors. In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, relaxing the gastric fundus and inhibiting antral contractions, thus delaying gastric emptying. By blocking these receptors on smooth muscle cells and in the myenteric plexus, trazpiroben is hypothesized to counter the inhibitory effects of dopamine, thereby promoting gastric motility and alleviating the symptoms of gastroparesis. The primary antiemetic effect is mediated through the blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) in the area postrema, which lies outside the blood-brain barrier.

Preclinical Research

Preclinical studies were conducted to evaluate the pharmacology, safety, and pharmacokinetic profile of trazpiroben.

In Vitro Pharmacology

-

Receptor Binding Affinity: Trazpiroben demonstrated high affinity for dopamine D2 and D3 receptors, with moderate affinity for the D4 receptor and minimal affinity for D1 and D5 receptors. It also showed moderate affinity for adrenergic α1B and 5-hydroxytryptamine (5HT)2A receptors.

-

hERG Channel Affinity: Trazpiroben exhibited weak inhibition of the hERG potassium channel, with a half-maximal inhibitory concentration (IC50) of 15.6 µM, suggesting a low potential for causing cardiac arrhythmias.

In Vivo Safety Pharmacology

Non-clinical safety pharmacology studies were conducted in rats and dogs to assess the potential effects of trazpiroben on the central nervous, cardiovascular, and pulmonary systems.

-

Central Nervous System: In rats, trazpiroben showed limited CNS effects. Functional observational battery and locomotion assessments revealed no clinically meaningful effects at various doses. Decreased locomotion was observed at higher doses. Preclinical studies in rats and dogs indicated minimal brain penetration.

-

Cardiovascular System: In telemetry-instrumented dogs, trazpiroben had a favorable cardiac safety profile. No trazpiroben-related effects on cardiovascular parameters, including the QT interval, were noted. Small, transient decreases in systolic and pulse pressure were observed at higher doses, with compensatory increases in heart rate.

-

Pulmonary System: No clinically meaningful effects on pulmonary assessments were observed in rats at any tested dose of trazpiroben.

Clinical Research

Trazpiroben underwent Phase 1, Phase 2a, and Phase 2b clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with gastroparesis.

Phase 1 Clinical Trials

Phase 1 studies in healthy participants in the US and Japan demonstrated that trazpiroben was well-tolerated.

-

Pharmacokinetics: Trazpiroben was rapidly absorbed and eliminated, with a time to maximum concentration (Tmax) of approximately 1.1 hours and a half-life (t1/2) of 4-11 hours after single and multiple doses. A study evaluating the effect of the potent CYP3A4 inhibitor itraconazole (B105839) showed a modest increase in trazpiroben exposure, suggesting it is relatively insensitive to the inhibition of this metabolic pathway.

-

Pharmacodynamics: Receptor target engagement was confirmed by a dose-dependent increase in serum prolactin levels, a known biomarker for peripheral D2 receptor antagonism.

-

Safety: No clinically meaningful cardiovascular adverse events, including QTc prolongation, were observed across the tested dose range.

| Pharmacokinetic Parameters of Trazpiroben (Single Dose, Healthy Volunteers) | |

| Parameter | Value |

| Tmax (Time to Maximum Concentration) | ~1.1 hours |

| t1/2 (Elimination Half-life) | 4-11 hours |

| Metabolism | Primarily non-cytochrome P450 pathway |

Phase 2 Clinical Trials

Two key Phase 2 trials evaluated the efficacy and safety of trazpiroben in patients with idiopathic or diabetic gastroparesis.

This study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of twice-daily trazpiroben (5, 25, and 100 mg) in 51 participants with gastroparesis.

-

Efficacy: No significant effect on gastric emptying was demonstrated with trazpiroben or the active control, metoclopramide. However, benefits in volume-to-fullness were observed at the 5 mg and 25 mg doses of trazpiroben. Nonsignificant numerical improvements in aggregate symptom scores were seen with the 25 mg dose compared to placebo.

-

Safety: Trazpiroben was well-tolerated and demonstrated a favorable safety profile, with no cardiovascular or CNS adverse events reported.

| Phase 2a Study (NCT03268941) Key Findings | |

| Number of Participants | 51 |

| Trazpiroben Doses | 5, 25, and 100 mg (twice daily) |

| Primary Outcome | Safety and Tolerability |

| Key Efficacy Findings | No significant effect on gastric emptying. Improved volume-to-fullness at 5 mg and 25 mg doses. Nonsignificant improvement in symptom scores at 25 mg. |

| Safety | Well-tolerated, no cardiovascular or CNS adverse events. |

This global, multicenter, double-blind, parallel-group study evaluated the efficacy and safety of trazpiroben (5, 25, and 50 mg twice daily) versus placebo over 12 weeks in 242 adults with symptomatic idiopathic or diabetic gastroparesis.

-

Efficacy: The study did not meet its primary endpoint. There was no clinically meaningful or significant difference in the change from baseline in the weekly average of the daily diary composite score of the American Neurogastroenterology and Motility Society Gastroparesis Cardinal Symptom Index (ANMS GCSI-DD) at week 12 between any of the trazpiroben dose groups and placebo.

-

Safety: Trazpiroben was well-tolerated, with no new safety concerns identified, reinforcing its favorable safety profile. The incidence of treatment-emergent adverse events was similar between the trazpiroben and placebo groups (41.4% vs. 39.7%, respectively). No serious adverse events were considered to be related to trazpiroben.

| Phase 2b Study (NCT03544229) Key Findings | |

| Number of Participants | 242 |

| Trazpiroben Doses | 5, 25, and 50 mg (twice daily) |

| Primary Endpoint | Change from baseline in weekly average of the daily diary composite score (ANMS GCSI-DD) at Week 12. |

| Primary Efficacy Outcome | No significant difference between trazpiroben and placebo. |

| Safety | Well-tolerated, no new safety concerns. |

Experimental Protocols

Detailed methodologies for the key clinical assessments are provided below.

Gastric Emptying Breath Test (GEBT)

The GEBT is a non-invasive method to measure the rate of solid gastric emptying.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Randomised clinical trial: safety, pharmacokinetics and pharmacodynamics of trazpiroben (TAK-906), a dopamine D2 /D3 receptor antagonist, in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety, Pharmacokinetics, and Pharmacodynamics of Trazpiroben (TAK‐906), a Novel Selective D2/D3 Receptor Antagonist: A Phase 1 Randomized, Placebo‐Controlled Single‐ and Multiple‐Dose Escalation Study in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

Preclinical Profile of Trazpiroben (TAK-906): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trazpiroben (TAK-906) is a peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist that was under development for the treatment of gastroparesis. Its design aimed to mitigate the central nervous system (CNS) and cardiovascular side effects associated with existing therapies for this condition. Preclinical investigations have demonstrated that Trazpiroben possesses a potent affinity for its target receptors, a favorable pharmacokinetic profile, and a promising safety margin. This technical guide provides a comprehensive overview of the preclinical data available for Trazpiroben, with a focus on its pharmacodynamics, pharmacokinetics, metabolism, and safety pharmacology. The clinical development of trazpiroben was discontinued (B1498344) before April 2022.[1]

Pharmacodynamics

Trazpiroben's primary mechanism of action is the competitive antagonism of dopamine D2 and D3 receptors.[1]

Receptor Binding Affinity

In vitro studies have quantified Trazpiroben's high affinity for dopamine D2 and D3 receptors. It also exhibits moderate affinity for the D4 receptor, as well as for adrenergic α1B and 5-hydroxytryptamine (5HT) 2A receptors. Its affinity for D1 and D5 receptors is minimal, suggesting a low potential for off-target effects related to these receptors.[2]

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine D2 | 1.5 |

| Dopamine D3 | 3.2 |

Functional Activity

Trazpiroben acts as a neutral antagonist at the D2L receptor, potently inhibiting dopamine-activated G-protein activation in human embryonic kidney 293 (HEK293) cell membranes.[3]

In Vivo Pharmacodynamic Effects

Preclinical studies in animal models have confirmed the in vivo activity of Trazpiroben. In rats, oral administration of Trazpiroben led to a dose-dependent increase in prolactin release, a well-established biomarker of D2 receptor antagonism in the pituitary gland.[3] Furthermore, in a study on apomorphine-induced emesis in dogs, Trazpiroben demonstrated potent inhibition of retching and vomiting at doses of 0.1-1 mg/kg, indicating its functional antagonism of dopamine receptors in the chemoreceptor trigger zone.

Pharmacokinetics

The pharmacokinetic profile of Trazpiroben has been characterized in several preclinical species, including rats and dogs, as well as in early-phase human trials.

Absorption and Distribution

Following oral administration, Trazpiroben is rapidly absorbed. Preclinical studies in rats and dogs have shown that Trazpiroben has minimal brain penetration, with cerebrospinal fluid concentrations being significantly lower than plasma concentrations after multiple oral doses. This is a key feature designed to reduce the risk of CNS-related adverse effects.

Metabolism

In vitro studies have revealed that Trazpiroben is primarily metabolized through a non-cytochrome P450 (non-CYP) pathway (56.7%), involving multiple cytosolic, NADPH-dependent reductases. The remaining metabolism occurs via CYP3A4 and CYP2C8 (43.3%).

Transporter Interactions

Trazpiroben has been identified as a substrate of P-glycoprotein (P-gp) and organic anion transporting polypeptide (OATP) 1B1/1B3.

Safety Pharmacology

Comprehensive safety pharmacology studies were conducted to evaluate the potential effects of Trazpiroben on major physiological systems.

Central Nervous System (CNS)

Experimental Protocol:

-

Species: Female Rats

-

Doses: 0 (control), 100, 300, or 1000 mg/kg/day administered orally for 2 days.

-

Assessments: Functional observational battery (FOB) and locomotion assessments were performed at baseline (pre-dosing) and 0.5 hours post-dose on day 2.

-

Results: No clinically meaningful effects on the functional observational battery were observed at any dose. A significant decrease in locomotion, including reduced horizontal and vertical ambulation, was noted at doses of ≥ 300 mg/kg/day. In a separate study, oral administration of Trazpiroben at doses of 1, 10, and 30 mg/kg did not affect rotarod performance in rats, further supporting its low potential for CNS impairment.

Cardiovascular System

Experimental Protocol:

-

Species: Male Beagle Dogs (telemetry-instrumented)

-

Doses: 0 (control), 1, 10, or 30 mg/kg administered orally in a Latin square crossover design.

-

Assessments: Continuous measurement of cardiovascular parameters for approximately 18 hours post-dose.

-

Results: Trazpiroben was associated with small, transient decreases in systolic and pulse pressure at doses of ≥10 mg/kg. A compensatory increase in heart rate was observed at the 30 mg/kg dose. Importantly, there were no Trazpiroben-related effects on the QT interval corrected for heart rate (QTc) or body temperature. Trazpiroben also exhibited weak inhibition of the hERG channel, with an IC50 of 15.6 µM, indicating a low potential for causing cardiac rhythm disturbances.

Pulmonary System

Experimental Protocol:

-

Species: Male Rats

-

Doses: 0 (control), 100, 300, or 1000 mg/kg/day administered orally.

-

Assessments: Heads-out plethysmography was conducted at baseline, through 6 hours post-dose, and approximately 24 hours post-dose on day 1.

-

Results: No clinically meaningful effects on pulmonary function were observed at any of the tested doses.

Visualizations

Signaling Pathway

Caption: Trazpiroben's mechanism of action as a D2/D3 receptor antagonist.

Experimental Workflow

References

- 1. Trazpiroben - Wikipedia [en.wikipedia.org]

- 2. The pharmacokinetics of oral trazpiroben (TAK‐906) after organic anion transporting polypeptide 1B1/1B3 inhibition: A phase I, randomized study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Evaluation of the Effects of Trazpiroben (TAK-906), a Novel, Potent Dopamine D2/D3 Receptor Antagonist for the Management of Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Trazpiroben (TAK-906): An In-Depth In Vitro Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trazpiroben (formerly TAK-906) is a peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist that was under development for the treatment of gastroparesis.[1] This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of Trazpiroben, focusing on its receptor binding affinity, functional activity, and off-target profile. The information is compiled from preclinical studies to support research and development activities. Clinical development of Trazpiroben was discontinued (B1498344) prior to April 2022.[1]

Core Pharmacodynamic Properties

Trazpiroben is characterized by its high affinity and potent antagonism of dopamine D2 and D3 receptors.[2] Preclinical in vitro studies have demonstrated its selectivity for these primary targets. The compound also exhibits moderate affinity for the serotonin (B10506) 5-HT2A receptor and the adrenergic α1B receptor, with minimal interaction at other dopamine receptor subtypes.[2] A key feature of Trazpiroben's safety profile is its low affinity for the human ether-à-go-go-related gene (hERG) potassium channel, suggesting a reduced risk of cardiac arrhythmias.[2]

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional potencies of Trazpiroben across various molecular targets.

Table 1: Receptor Binding Affinities (Ki) of Trazpiroben

| Target Receptor | Ligand/Assay | Ki (nM) | Source |

| Dopamine D2 | Radioligand Binding | 1.5 | |

| Dopamine D3 | Radioligand Binding | 3.2 | |

| Dopamine D1 | Radioligand Binding | Minimal Affinity | |

| Dopamine D4 | Radioligand Binding | Moderate Affinity | |

| Dopamine D5 | Radioligand Binding | Minimal Affinity | |

| Serotonin 5-HT2A | Radioligand Binding | Moderate Affinity | |

| Adrenergic α1B | Radioligand Binding | Moderate Affinity |

Note: Specific Ki values for D1, D4, D5, 5-HT2A, and α1B receptors are not publicly available in the reviewed literature; the qualitative affinities are reported.

Table 2: Functional Activity (IC50) of Trazpiroben

| Target | Assay | IC50 | Source |

| hERG Potassium Channel | Electrophysiology | 15.6 µM |

Note: Specific IC50/EC50 values from functional assays such as GTPγS binding or calcium flux for dopamine and serotonin receptors are not detailed in the available literature.

Signaling Pathways and Experimental Workflows

Dopamine D2/D3 Receptor Signaling

Trazpiroben acts as an antagonist at D2 and D3 receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o pathway. Upon activation by dopamine, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Trazpiroben blocks this signaling cascade by preventing dopamine from binding to the receptor.

Dopamine D2/D3 Receptor Antagonism by Trazpiroben.

Serotonin 5-HT2A Receptor Signaling

Trazpiroben has a moderate affinity for the 5-HT2A receptor. These receptors are primarily coupled to the Gαq signaling pathway. Activation by serotonin leads to the activation of phospholipase C (PLC), which in turn results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium. As an antagonist, Trazpiroben would block this pathway.

5-HT2A Receptor Antagonism Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The determination of binding affinity (Ki) for Trazpiroben at various receptors is typically performed using a competitive radioligand binding assay.

Workflow for a Competitive Radioligand Binding Assay.

Detailed Experimental Protocols

While the specific, detailed internal protocols for the Trazpiroben studies are not publicly available, the following sections describe standard, widely accepted methodologies for the key in vitro assays used to characterize a compound like Trazpiroben.

Radioligand Competition Binding Assay for Dopamine D2/D3 Receptors

Objective: To determine the binding affinity (Ki) of Trazpiroben for the dopamine D2 and D3 receptors.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing human recombinant D2 or D3 receptors.

-

Radioligand: [³H]-Spiperone or another suitable high-affinity D2/D3 antagonist radioligand.

-

Non-specific Binding Control: A high concentration of a non-labeled D2/D3 antagonist (e.g., 10 µM haloperidol (B65202) or butaclamol).

-

Test Compound: Trazpiroben, serially diluted.

-

Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Instrumentation: 96-well microplates, filtration apparatus (cell harvester), glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of Trazpiroben. For determining non-specific binding, add the non-specific control instead of Trazpiroben.

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Trazpiroben concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Trazpiroben that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Functional Assay

Objective: To determine the functional antagonist activity of Trazpiroben at Gαi/o-coupled receptors like D2 and D3.

Materials:

-

Receptor Source: Cell membranes expressing the receptor of interest.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: Dopamine or a selective D2/D3 agonist.

-

Test Compound: Trazpiroben.

-

Assay Buffer: Typically contains HEPES, NaCl, MgCl₂, and GDP.

-

Instrumentation: Scintillation counter or a filter-based detection system.

Procedure:

-

Membrane and Reagent Preparation: Prepare cell membranes as described for the binding assay. Prepare solutions of Trazpiroben, the agonist, and [³⁵S]GTPγS.

-

Pre-incubation: In a microplate, pre-incubate the membranes with varying concentrations of Trazpiroben.

-

Stimulation: Add the agonist (at a concentration that elicits a submaximal response, e.g., EC80) and [³⁵S]GTPγS to initiate the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination and Detection: Terminate the reaction by rapid filtration and wash the filters. Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Data Analysis: Plot the [³⁵S]GTPγS binding against the concentration of Trazpiroben. Determine the IC50 value, which represents the concentration of Trazpiroben that inhibits 50% of the agonist-stimulated G-protein activation.

Calcium Flux Functional Assay for 5-HT2A Receptors

Objective: To measure the antagonist effect of Trazpiroben on Gαq-coupled 5-HT2A receptor activation.

Materials:

-

Cells: A cell line stably expressing the human 5-HT2A receptor.

-

Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6).

-

Agonist: Serotonin.

-

Test Compound: Trazpiroben.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Instrumentation: A fluorescence plate reader with kinetic reading capability and automated liquid handling.

Procedure:

-

Cell Plating: Seed the cells in a black-walled, clear-bottom 96- or 384-well plate and grow to confluence.

-

Dye Loading: Remove the growth medium and add the calcium indicator dye solution to the cells. Incubate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells.

-

Compound Addition: Add varying concentrations of Trazpiroben to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading.

-

Agonist Stimulation: Inject a fixed concentration of serotonin into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the response as a function of Trazpiroben concentration to determine the IC50 value for the inhibition of the serotonin-induced calcium flux.

Conclusion

Trazpiroben (TAK-906) is a potent and selective dopamine D2/D3 receptor antagonist with a favorable in vitro safety profile, particularly with respect to its low potential for hERG channel inhibition. Its moderate affinity for 5-HT2A and adrenergic α1B receptors suggests potential for a broader pharmacological profile. The data and protocols presented in this guide provide a detailed foundation for further research and understanding of the in vitro pharmacodynamics of Trazpiroben and related compounds.

References

Trazpiroben: A Deep Dive into its Structure-Activity Relationship and Peripherally Selective Dopamine D2/D3 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Trazpiroben (formerly TAK-906) is a peripherally selective dopamine (B1211576) D2 and D3 receptor antagonist that was under development for the treatment of gastroparesis.[1][2][3] Although its clinical development was discontinued (B1498344) in April 2022, the molecule represents a significant case study in the design of peripherally restricted drugs targeting G-protein coupled receptors.[1][2] This technical guide explores the structure-activity relationship (SAR) of trazpiroben, drawing from available preclinical and clinical data to provide a comprehensive overview for researchers in medicinal chemistry and pharmacology.

Core Structure and Mechanism of Action

Trazpiroben's chemical structure is 3-[[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl]benzoic acid. It is a potent antagonist of both dopamine D2 and D3 receptors. The key to its peripheral selectivity, a crucial feature for avoiding central nervous system (CNS) side effects common to other dopamine antagonists, lies in its zwitterionic nature at physiological pH. This characteristic is believed to limit its ability to cross the blood-brain barrier.

Signaling Pathway

Trazpiroben exerts its prokinetic effects in the gastrointestinal tract by blocking the inhibitory effects of dopamine on cholinergic neurons in the myenteric plexus. By antagonizing presynaptic D2/D3 receptors on these neurons, trazpiroben disinhibits acetylcholine (B1216132) release, leading to increased smooth muscle contraction and enhanced gastric motility.

Quantitative Data Summary

The following tables summarize the available quantitative data for trazpiroben, providing insights into its potency, selectivity, and pharmacokinetic profile.

In Vitro Binding Affinity and Functional Activity

| Target | Assay Type | Species | Value | Units | Reference |

| Dopamine D2 Receptor | Binding Affinity (Ki) | Human | 1.5 | nM | |

| Dopamine D3 Receptor | Binding Affinity (Ki) | Human | 3.2 | nM | |

| hERG Potassium Channel | Functional Inhibition (IC50) | - | 15.6 | µM |

Pharmacokinetic Parameters in Healthy Humans (Single Ascending Dose)

| Dose | Tmax (median) | t1/2 (mean) |

| 5 mg | ~1.1 hours | ~1.6 hours |

| 10 mg | ~1.1 hours | ~1.6 hours |

| 25-300 mg | ~1.1 hours | 3.1 - 6.0 hours |

| Reference: |

Pharmacokinetic Parameters in Healthy Japanese Participants

| Dose | Tmax (median, steady state) | t1/2 (mean) |

| 10 mg | 1.00 - 1.25 hours | 1.89 - 6.45 hours |

| 50 mg | 1.00 - 1.25 hours | 1.89 - 6.45 hours |

| 100 mg | 1.00 - 1.25 hours | 1.89 - 6.45 hours |

| Reference: |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the SAR data.

Dopamine D2/D3 Receptor Binding Assays

A standard radioligand binding assay is employed to determine the affinity of trazpiroben for dopamine D2 and D3 receptors.

hERG Potassium Channel Assay

The potential for cardiac side effects is assessed by evaluating the inhibitory effect of trazpiroben on the hERG potassium channel, typically using a patch-clamp electrophysiology assay.

In Vivo Safety Pharmacology Studies

Preclinical safety pharmacology studies in animal models are conducted to assess the potential effects on the central nervous, cardiovascular, and respiratory systems.

-

CNS Assessment (Rat): A functional observational battery (FOB) and locomotor activity assessments are performed.

-

Cardiovascular Assessment (Dog): Telemeterized beagle dogs are used to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate following oral administration of trazpiroben.

-

Pulmonary Assessment (Rat): Heads-out plethysmography is used to measure respiratory parameters in rats.

Structure-Activity Relationship Insights and Hypothesized Logical Relationships

While a detailed SAR study with a series of analogs is not publicly available, we can infer logical relationships based on the known properties of trazpiroben and general principles of medicinal chemistry for peripherally selective dopamine antagonists.

The key takeaways from the available data on trazpiroben's SAR are:

-

The 1,3,8-triazaspiro[4.5]decane scaffold serves as a suitable framework for positioning the pharmacophoric elements required for D2/D3 receptor antagonism.

-

The N8-(4-oxo-4-phenylbutyl) substituent is a classic pharmacophore found in many dopamine antagonists and is likely crucial for high-affinity binding to the D2 and D3 receptors.

-

The N1-cyclohexyl group likely occupies a hydrophobic pocket within the receptor binding site, contributing to overall affinity.

-

The meta-substituted benzoic acid moiety is critical for the molecule's favorable safety profile. By providing a carboxylic acid group, it allows for the formation of a zwitterion at physiological pH. This increases the molecule's polarity and is a key strategy for limiting brain penetration and thus avoiding CNS side effects. The zwitterionic nature is also credited with reducing the affinity for the hERG potassium channel, a common liability for basic amine-containing drugs.

Conclusion

Trazpiroben is a well-designed peripherally selective dopamine D2/D3 receptor antagonist. Its structure exemplifies a successful strategy for mitigating CNS and cardiovascular side effects often associated with this class of drugs. The incorporation of a zwitterionic feature through the benzoic acid moiety is a key design element that imparts peripheral selectivity and reduces hERG liability. Although clinical development has been halted, the learnings from trazpiroben's design and preclinical development provide valuable insights for the ongoing quest to develop safer and more effective peripherally acting therapeutics. Further research into analogs of the 1,3,8-triazaspiro[4.5]decane scaffold could yield new chemical entities with optimized properties for various peripheral targets.

References

Trazpiroben's Impact on Prolactin: A Technical Review of Preclinical and Clinical Findings

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trazpiroben (TAK-906) is a novel, peripherally selective dopamine (B1211576) D2/D3 receptor antagonist that was under development for the treatment of gastroparesis.[1] A key pharmacodynamic marker of its target engagement is a significant and dose-dependent increase in serum prolactin levels. This elevation is a direct consequence of the blockade of D2 receptors on lactotroph cells in the anterior pituitary gland. This technical guide provides a comprehensive analysis of the available preclinical and clinical data on the effects of trazpiroben on prolactin, details the experimental protocols used in these studies, and illustrates the underlying biological pathways. Although the clinical development of trazpiroben was discontinued (B1498344) in early 2022, the data generated provides valuable insights into its pharmacological activity.[1]

Introduction

Dopamine D2 receptor antagonists are known to increase prolactin secretion by inhibiting the tonic inhibitory effect of dopamine on pituitary lactotrophs.[2] Trazpiroben, designed to have minimal brain penetration, offers a model to study the peripheral effects of D2/D3 receptor antagonism.[3][4] Monitoring prolactin levels has been a crucial tool in the clinical development of trazpiroben to confirm target engagement and to understand its dose-response relationship. This document synthesizes the key findings from preclinical and clinical studies to provide a detailed overview of trazpiroben's effect on prolactin.

Mechanism of Action: D2 Receptor Antagonism and Prolactin Release

The primary mechanism by which trazpiroben elevates prolactin levels is through its antagonist activity at dopamine D2 receptors in the anterior pituitary gland. In the tuberoinfundibular pathway, dopamine is released from hypothalamic neurons and acts on D2 receptors on lactotroph cells, tonically inhibiting the synthesis and release of prolactin. By blocking these receptors, trazpiroben removes this inhibitory signal, leading to a subsequent increase in prolactin secretion into the bloodstream.

Preclinical Data

Preclinical studies in rats and dogs were conducted to assess the in vivo effects of trazpiroben on prolactin levels.

Rat Studies

In rats, orally administered trazpiroben led to a dose-dependent increase in prolactin release. This effect was observed at doses ranging from 0.1 to 1 mg/kg. Furthermore, multiple oral doses of 100 mg/kg for three days resulted in robust plasma exposures and significant increases in prolactin. Notably, even at doses that caused substantial prolactin increases (1, 10, and 30 mg/kg), trazpiroben did not impair rotarod performance, suggesting low brain penetration and a lack of central nervous system effects.

| Species | Dose Range (Oral) | Key Findings on Prolactin | Reference |

| Rat | 0.1 - 1 mg/kg | Dose-dependent increase in prolactin release. | |

| Rat | 100 mg/kg (multiple doses) | Robust increases in prolactin. |

Dog Studies

In dogs, multiple oral doses of 50 mg/kg for three days also produced robust plasma exposures and prolactin increases.

| Species | Dose (Oral) | Key Findings on Prolactin | Reference |

| Dog | 50 mg/kg (multiple doses) | Robust increases in prolactin. |

Clinical Data

Phase 1 and Phase 2a clinical trials in healthy participants and patients with gastroparesis, respectively, have provided quantitative data on the effect of trazpiroben on human prolactin levels.

Phase 1 Studies in Healthy Volunteers

A Phase 1, randomized, placebo-controlled, single- and multiple-dose escalation study in healthy participants demonstrated a substantial and rapid increase in serum prolactin concentration for all doses of trazpiroben.

In a study with healthy Japanese participants, serum prolactin also increased with trazpiroben treatment, confirming receptor target engagement.

| Study Population | Trazpiroben Dose | Mean Prolactin Cmax (ng/mL) | Placebo Prolactin Cmax (ng/mL) | Key Observations | Reference |

| Healthy Participants (US) | 10 mg (single dose) | 134.3 | 16.1 | A trend toward a plateaued increase in prolactin was observed at 10 mg, suggesting maximal target inhibition at this dose. Increases were transient. | |

| Healthy Japanese Men | 10 mg | 93.32 | 10.83 | Rapid increases in serum prolactin were noted for all doses, with the response being almost maximal at the 10 mg dose. |

Phase 2a Study in Patients with Gastroparesis

A Phase 2a pilot study in patients with gastroparesis evaluated twice-daily trazpiroben at doses of 5, 25, and 100 mg. This study confirmed D2/D3 receptor target engagement through increased serum prolactin, with the effect peaking at the 25 mg dose.

| Study Population | Trazpiroben Dose (Twice Daily) | Key Findings on Prolactin | Reference |

| Patients with Gastroparesis | 5, 25, and 100 mg | Increased serum prolactin, with the effect peaking at the 25 mg dose. Prolactin levels returned to baseline 8 hours post-dose. |

Experimental Protocols

Preclinical Prolactin Measurement

In vivo studies in rats involved oral dosing of trazpiroben, followed by the collection of blood samples to measure prolactin release. The specific analytical methods for prolactin quantification in these preclinical studies are not detailed in the provided references.

Clinical Prolactin Measurement

In the Phase 1 study in healthy participants, serum prolactin concentrations were measured as a biomarker for dopamine D2 receptor antagonism.

-

Single Ascending Dose (SAD) Study: Blood samples for serum prolactin measurements were collected predose and at 1, 1.5, 2, 3, 4, 6, 12, 24, and 36 hours post-dose.

-

Multiple Ascending Dose (MAD) Study: Blood samples were collected predose and serially on days 1 and 5.

-

Assay: Analysis of serum prolactin concentration was performed using the ADVIA Centaur Commercial Assay.

-

Pharmacodynamic Parameters: The determined serum prolactin parameters included Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

In the Phase 1 study with healthy Japanese participants, serum prolactin concentrations were also measured as a biomarker for D2 receptor antagonism.

-

Sample Collection: Samples were collected before dosing and at 1, 2, 4, 6, and 24 hours after the single/morning dose on days 1, 2, 7, and 8, immediately before the morning dose on days 3 through 6, and at follow-up on day 14.

-

Pharmacodynamic Parameters: Assessed parameters included AUC and Cmax, calculated from serum prolactin concentrations.

References

- 1. Trazpiroben - Wikipedia [en.wikipedia.org]

- 2. Safety, Pharmacokinetics, and Pharmacodynamics of Trazpiroben (TAK‐906), a Novel Selective D2/D3 Receptor Antagonist: A Phase 1 Randomized, Placebo‐Controlled Single‐ and Multiple‐Dose Escalation Study in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Evaluation of the Effects of Trazpiroben (TAK-906), a Novel, Potent Dopamine D2/D3 Receptor Antagonist for the Management of Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety, Pharmacokinetics, and Pharmacodynamics of Trazpiroben (TAK-906), a Novel Selective D2 /D3 Receptor Antagonist: A Phase 1 Randomized, Placebo-Controlled Single- and Multiple-Dose Escalation Study in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis of Trazpiroben (TAK-906): A Technical Overview

Despite extensive research, a detailed, publicly available chemical synthesis pathway for Trazpiroben (TAK-906) remains elusive. The synthesis of this peripherally selective dopamine (B1211576) D2/D3 receptor antagonist, developed for the treatment of gastroparesis, is not explicitly detailed in readily accessible scientific literature or patent databases.

Trazpiroben, with the IUPAC name 3-[[1-cyclohexyl-4-oxo-8-(4-oxo-4-phenylbutyl)-1,3,8-triazaspiro[4.5]decan-3-yl]methyl]benzoic acid, was originated by Altos Therapeutics and subsequently developed by Takeda. While numerous clinical and pharmacological studies on Trazpiroben are available, the specific synthetic route to this complex molecule has not been disclosed in the public domain.

Postulated Synthetic Strategy

Based on the chemical structure of Trazpiroben and general principles of medicinal chemistry, a plausible retrosynthetic analysis suggests a convergent synthesis approach. This strategy would likely involve the synthesis of three key fragments:

-

The core spirocyclic scaffold: 1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one.

-

The N-8 side chain: 4-chloro-1-phenylbutan-1-one.

-

The N-3 side chain: Methyl 3-(bromomethyl)benzoate.

These fragments would then be assembled in a stepwise manner to construct the final Trazpiroben molecule.

Proposed Synthesis of the Core Spirocyclic Scaffold

The synthesis of the 1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one core could potentially be achieved through a multi-step sequence starting from commercially available materials. A possible, though unconfirmed, pathway is outlined below.

Logical Workflow for the Synthesis of the Core Scaffold

Figure 1. A potential synthetic workflow for the core 1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one scaffold.

Assembly of the Final Trazpiroben Molecule

Once the core scaffold is obtained, the synthesis would proceed with the sequential attachment of the two side chains.

-

N-Alkylation at the 8-position: The secondary amine at the 8-position of the spirocyclic core would be alkylated with the 4-oxo-4-phenylbutyl side chain. This is typically achieved by reacting the core with a suitable precursor like 4-chloro-1-phenylbutan-1-one in the presence of a base.

-

N-Alkylation at the 3-position: The secondary amine at the 3-position would then be alkylated with the benzoic acid-containing side chain. This could be accomplished through a reaction with methyl 3-(bromomethyl)benzoate, followed by hydrolysis of the methyl ester to the final carboxylic acid.

Proposed Final Assembly Pathway

Figure 2. A proposed final assembly pathway for the synthesis of Trazpiroben (TAK-906).

Data Presentation and Experimental Protocols

Due to the proprietary nature of the Trazpiroben synthesis, no quantitative data such as reaction yields, spectroscopic data, or detailed experimental protocols are available in the public domain. The information presented here is based on established chemical principles and analogous syntheses of similar heterocyclic compounds.

Conclusion

While a definitive, step-by-step synthesis of Trazpiroben (TAK-906) is not publicly documented, this technical overview provides a scientifically plausible synthetic strategy based on its molecular architecture. The proposed pathway involves the construction of a key spirocyclic intermediate followed by sequential N-alkylation to introduce the functional side chains. The lack of detailed experimental data underscores the proprietary nature of pharmaceutical drug development and the challenges faced by researchers in the public domain seeking to replicate or build upon such syntheses. Further disclosure from the originating or developing pharmaceutical companies would be necessary to provide a complete and verified chemical synthesis pathway.

Methodological & Application

Trazpiroben (TAK-906) In Vivo Experimental Protocols: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trazpiroben (TAK-906) is a peripherally selective dopamine (B1211576) D2/D3 receptor antagonist that was under development for the treatment of gastroparesis.[1][2][3] Its mechanism of action is centered on blocking dopamine receptors in the gastrointestinal tract, which is intended to improve gastric motility. A key feature of Trazpiroben is its limited ability to cross the blood-brain barrier, which is expected to reduce the risk of central nervous system (CNS) side effects, such as extrapyramidal symptoms, that are associated with other dopamine antagonists like metoclopramide.[4][5] Preclinical and clinical studies have evaluated its safety, pharmacokinetics, and pharmacodynamics. Trazpiroben has been shown to engage its target receptors, as evidenced by dose-dependent increases in serum prolactin levels. While its clinical development was discontinued, the methodologies used to evaluate its in vivo pharmacology remain relevant for the study of similar compounds.

These application notes provide a summary of in vivo experimental protocols and relevant data for Trazpiroben, designed to assist researchers in the fields of pharmacology and drug development.

Mechanism of Action

Trazpiroben functions as a competitive antagonist at dopamine D2 and D3 receptors. In the context of the gastrointestinal system, dopamine acts as an inhibitory neurotransmitter, slowing gastric emptying and motility. By blocking these receptors, Trazpiroben mitigates the inhibitory effects of dopamine, leading to enhanced gastrointestinal transit. Its peripheral selectivity is a key characteristic, aiming to provide therapeutic benefits for gastroparesis without the adverse CNS effects associated with centrally acting dopamine antagonists.

Quantitative Data

Pharmacokinetic Parameters of Trazpiroben in Humans

The following tables summarize the pharmacokinetic properties of Trazpiroben from Phase 1 clinical studies in healthy adult participants.

| Single Ascending Dose (SAD) Study | ||||

| Dose | Tmax (hr, median) | t1/2 (hr, mean) | Cmax (ng/mL, mean) | AUC∞ (ng·h/mL, mean) |

| 5 mg | 1.08 | ~1.6 | 2.9 | 6.5 |

| 10 mg | 1.08 | ~1.6 | 7.9 | 18.9 |

| 25 mg | 1.08 | 3.1 - 6.0 | 19.8 | 44.0 |

| 50 mg | 1.08 | 3.1 - 6.0 | 45.1 | 114.2 |

| 100 mg | 1.08 | 3.1 - 6.0 | 88.5 | 246.7 |

| 300 mg | 1.08 | 3.1 - 6.0 | 250.1 | 785.6 |

| Data from healthy fasted participants. |

| Multiple Ascending Dose (MAD) Study | |||

| Dose (twice daily) | Tmax (hr, median) | t1/2 (hr, mean) | Cmax (ng/mL, mean) |

| 50 mg | 1.0 - 1.25 | 1.89 - 6.45 | 45.1 |

| 100 mg | 1.0 - 1.25 | 1.89 - 6.45 | 88.5 |

| Data from healthy Japanese participants. |

| Drug-Drug Interaction Studies | |||

| Treatment | Cmax (ng/mL, geometric mean) | AUC∞ (ng·h/mL, geometric mean) | t1/2 (hr, mean) |

| Trazpiroben 25 mg alone | 19.76 | 44.03 | Similar |

| Trazpiroben 25 mg + Esomeprazole 40 mg | 17.24 | 38.85 | Similar |

| Effect of a proton pump inhibitor on Trazpiroben pharmacokinetics. |

| Treatment | Cmax (ng/mL, geometric mean) | AUC∞ (ng·h/mL, geometric mean) |

| Trazpiroben 25 mg alone | 14.37 | 32.68 |

| Trazpiroben 25 mg + Rifampin 600 mg IV | 89.62 | 168.5 |

| Effect of an OATP1B1/1B3 inhibitor on Trazpiroben pharmacokinetics. |

Experimental Protocols

Rodent Model of Delayed Gastric Emptying

This protocol describes a method to induce delayed gastric emptying in rodents to evaluate the prokinetic effects of compounds like Trazpiroben.

Materials:

-

Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (200-250 g)

-

Apomorphine (B128758) hydrochloride (dopamine agonist to induce delayed gastric emptying)

-

Saline solution (0.9% NaCl)

-

Trazpiroben (or test compound)

-

Vehicle for Trazpiroben

-

Solid test meal (e.g., 200 mg egg yolk labeled with 1.5 µL/g 13C-octanoic acid for mice)

-

Gavage needles

-

13C-octanoic acid breath test analyzer or similar equipment for measuring gastric emptying

Procedure:

-

Animal Acclimatization: House animals in a controlled environment (21-23°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

-

Fasting: Fast animals overnight (approximately 16 hours) with free access to water before the experiment.

-

Compound Administration:

-

Administer Trazpiroben or vehicle orally via gavage.

-

The dosage should be based on prior dose-ranging studies. For Trazpiroben, a range of 1-30 mg/kg could be explored.

-

-

Induction of Delayed Gastric Emptying:

-

30 minutes after test compound administration, inject apomorphine hydrochloride subcutaneously (e.g., 0.1-0.5 mg/kg).

-

-

Test Meal Administration:

-

15 minutes after apomorphine injection, administer the 13C-labeled solid test meal via oral gavage.

-

-

Measurement of Gastric Emptying:

-

Immediately after the test meal, place the animals in individual metabolic chambers.

-

Collect breath samples at regular intervals (e.g., every 15-30 minutes) for up to 6 hours.

-

Analyze the 13CO2 content in the breath samples to determine the rate of gastric emptying. The half-emptying time (t1/2) and lag phase (tlag) can be calculated using appropriate mathematical models.

-

Canine Apomorphine-Induced Emesis Model

This protocol is for assessing the anti-emetic properties of Trazpiroben in a canine model.

Materials:

-

Beagle dogs (male or female, 8-12 kg)

-

Apomorphine hydrochloride

-

Saline solution (0.9% NaCl)

-

Trazpiroben (or test compound)

-

Vehicle for Trazpiroben

-

Intravenous or subcutaneous injection supplies

Procedure:

-

Animal Acclimatization and Fasting: Acclimatize dogs to the laboratory environment. Fast the dogs overnight with free access to water.

-

Compound Administration: Administer Trazpiroben or vehicle orally. A dose range of 0.1-1 mg/kg has been shown to be effective for inhibiting emesis.

-

Induction of Emesis: 60 minutes after Trazpiroben administration, administer apomorphine hydrochloride subcutaneously at a dose of 0.04-0.1 mg/kg to induce emesis.

-

Observation: Observe the dogs continuously for a period of 60 minutes after apomorphine administration.

-

Data Collection: Record the latency to the first emetic event (retching or vomiting) and the total number of emetic events for each dog.

-

Analysis: Compare the anti-emetic effect of Trazpiroben-treated groups to the vehicle-treated control group.

Rodent Rotarod Performance Test

This protocol is used to assess motor coordination and can be used to evaluate potential CNS side effects of a test compound. Trazpiroben is expected to have minimal impact on rotarod performance due to its peripheral selectivity.

Materials:

-

Rats or mice

-

Rotarod apparatus

-

Trazpiroben (or test compound)

-

Vehicle

Procedure:

-

Animal Training:

-

Habituate the animals to the testing room for at least 1 hour before the first training session.

-

Train the animals on the rotarod for 2-3 consecutive days prior to the test day.

-

Each training session consists of placing the animal on the rotating rod at a low speed (e.g., 4 rpm) for a fixed duration (e.g., 5 minutes).

-

-

Test Day:

-

Administer Trazpiroben or vehicle orally. Doses up to 30 mg/kg have been tested in rats.

-

At the time of expected peak plasma concentration (e.g., 60 minutes post-dose), place the animal on the rotarod.

-

The rotarod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.

-

Record the latency to fall from the rod. A cut-off time (e.g., 300 seconds) is typically used.

-

Perform multiple trials (e.g., 3 trials) with a rest period in between.

-

-

Data Analysis:

-

Calculate the average latency to fall for each animal.

-

Compare the performance of the Trazpiroben-treated group with the vehicle-treated group.

-

Conclusion

The in vivo experimental protocols and data presented provide a foundational framework for the preclinical evaluation of peripherally selective dopamine D2/D3 receptor antagonists like Trazpiroben for the treatment of gastroparesis. These methodologies allow for the assessment of prokinetic and anti-emetic efficacy, as well as the potential for CNS side effects. The pharmacokinetic data from human studies offer valuable insights for dose selection and translation of preclinical findings. While Trazpiroben's development has been discontinued, these protocols remain a valuable resource for researchers working on novel therapies for gastrointestinal motility disorders.

References

- 1. Rotarod test in rats [protocols.io]

- 2. wjgnet.com [wjgnet.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Evaluation of the Effects of Trazpiroben (TAK-906), a Novel, Potent Dopamine D2/D3 Receptor Antagonist for the Management of Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Trazpiroben in Rodent Models of Gastroparesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastroparesis is a debilitating disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, with symptoms including nausea, vomiting, early satiety, and bloating. Trazpiroben (formerly TAK-906) is a peripherally selective dopamine (B1211576) D2/D3 receptor antagonist that was under development for the treatment of gastroparesis.[1][2] Dopamine antagonists, such as metoclopramide (B1676508) and domperidone, are known to improve symptoms of gastroparesis; however, their use is limited by central nervous system (CNS) and cardiovascular side effects, respectively. Trazpiroben was designed to minimize brain penetration and have a low affinity for the hERG potassium channel, thereby offering a potentially safer therapeutic option.[3][4]

These application notes provide a summary of trazpiroben's preclinical evaluation and detailed protocols for its use in a rodent model of diabetic gastroparesis. While clinical development of trazpiroben was discontinued, the preclinical data and methodologies remain valuable for researchers investigating novel prokinetic agents.

Mechanism of Action

Trazpiroben acts as a potent and selective antagonist of the dopamine D2 and D3 receptors.[3] In the gastrointestinal tract, dopamine inhibits motility by acting on D2 receptors on cholinergic neurons. By blocking these receptors, trazpiroben is expected to enhance acetylcholine (B1216132) release, thereby promoting gastric motility and accelerating gastric emptying. Its peripheral selectivity is a key feature, intended to avoid the extrapyramidal symptoms associated with centrally acting dopamine antagonists.

Preclinical Data Summary: Trazpiroben Dosage in Rodent Models

The following table summarizes the reported dosages of trazpiroben used in preclinical studies in rats for various endpoints. Efficacy data in a gastroparesis model is not extensively published; therefore, dosages for a proposed efficacy study are extrapolated from pharmacodynamic and safety studies.

| Study Type | Species | Dosage Range | Route of Administration | Key Findings | Reference |

| Pharmacodynamics | Rat | 0.1 - 1 mg/kg | Oral | Dose-dependent increase in prolactin release, indicating D2 receptor engagement. | |

| CNS Safety | Rat | 1, 10, 30 mg/kg | Oral | No effect on rotarod performance, suggesting low brain penetration. | |

| General Safety | Rat | 100, 300, 1000 mg/kg/day | Oral | Well-tolerated, with no clinically meaningful effects on CNS or pulmonary assessments. | |

| Proposed Efficacy Study | Rat | 1, 3, 10 mg/kg | Oral | Hypothesized to improve delayed gastric emptying in a diabetic gastroparesis model. | Extrapolated |

Experimental Protocols

I. Induction of a Diabetic Gastroparesis Rat Model

This protocol describes the induction of diabetes mellitus in rats using streptozotocin (B1681764) (STZ), a method known to subsequently induce delayed gastric emptying, mimicking diabetic gastroparesis.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Streptozotocin (STZ)

-

Citrate (B86180) buffer (0.1 M, pH 4.5), sterile

-

High-fat diet

-

Blood glucose meter and test strips

Procedure:

-

Acclimatize rats for at least one week with ad libitum access to standard chow and water.

-

To induce a model resembling type 2 diabetes which can lead to gastroparesis, feed the rats a high-fat diet for 4-8 weeks.

-

After the period of high-fat diet, fast the rats overnight.

-

Prepare a fresh solution of STZ in cold, sterile citrate buffer. A common dosage for inducing diabetes is a single intraperitoneal (i.p.) injection of 35-65 mg/kg body weight.

-

Inject the STZ solution i.p. into the fasted rats.

-

Return the rats to their cages and provide free access to food and water. To prevent initial STZ-induced hypoglycemia, provide a 5% sucrose (B13894) solution in their drinking water for the first 24 hours post-injection.

-

Monitor blood glucose levels 48-72 hours after STZ injection from tail vein blood. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.

-

Allow the diabetic condition to establish for 4-8 weeks to allow for the development of complications such as delayed gastric emptying.

II. Evaluation of Trazpiroben on Gastric Emptying using the Phenol Red Meal Assay

This protocol details the measurement of solid gastric emptying in the established diabetic gastroparesis rat model following treatment with trazpiroben.

Materials:

-

Diabetic gastroparesis rats and age-matched healthy control rats

-

Trazpiroben

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

-

Phenol Red (non-absorbable marker)

-

Standard solid meal (e.g., ground standard chow)

-

Gavage needles

-

Spectrophotometer

Procedure:

-

Treatment Groups:

-

Group 1: Healthy Control + Vehicle

-

Group 2: Diabetic Gastroparesis + Vehicle

-

Group 3: Diabetic Gastroparesis + Trazpiroben (1 mg/kg)

-

Group 4: Diabetic Gastroparesis + Trazpiroben (3 mg/kg)

-

Group 5: Diabetic Gastroparesis + Trazpiroben (10 mg/kg)

-

-

Fast all rats for 18-24 hours before the experiment, with free access to water.

-

Prepare trazpiroben solutions in the vehicle at the desired concentrations.

-

Administer trazpiroben or vehicle orally by gavage at a volume of 5 ml/kg.

-

After 30-60 minutes, administer a standard solid meal containing a known amount of Phenol Red (e.g., 1.5 g of chow mixed with 0.5 mg of Phenol Red).

-

Exactly 90 minutes after the meal, euthanize the rats by CO2 asphyxiation.

-

Immediately perform a laparotomy and clamp the pylorus and cardia of the stomach to prevent leakage of gastric contents.

-

Carefully excise the stomach, rinse the exterior, and place it in a homogenizer with a known volume of 0.1 N NaOH.

-

Homogenize the stomach and its contents.

-